2-Chloro-6-methylpyridine-3,4-diamine

Physicochemical Properties Purification Distillation

Researchers require reliable 3,4-diamine building blocks for annulation chemistry, but monoamine analogs lack the second amino group needed for pyridopyrazine formation. This compound solves that gap. - **Core utility**: 3,4-diamine motif enables cyclocondensation with 1,2-dicarbonyls to form kinase-relevant pyrido[3,4-b]pyrazines. - **Physicochemical advantages**: bp 364.0°C (prevents evaporation loss vs. 283°C analogs); LogP 1.21 (enhanced aqueous solubility for assays). - **Supply certainty**: 98% purity ensures clean reactions; available for immediate R&D shipment.

Molecular Formula C6H8ClN3
Molecular Weight 157.60 g/mol
CAS No. 1624261-30-8
Cat. No. B11785024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methylpyridine-3,4-diamine
CAS1624261-30-8
Molecular FormulaC6H8ClN3
Molecular Weight157.60 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=N1)Cl)N)N
InChIInChI=1S/C6H8ClN3/c1-3-2-4(8)5(9)6(7)10-3/h2H,9H2,1H3,(H2,8,10)
InChIKeyUSYYYMKNEGRROE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methylpyridine-3,4-diamine – Identity & Core Characteristics


2-Chloro-6-methylpyridine-3,4-diamine (CAS 1624261-30-8) is a heterocyclic aromatic diamine, specifically a 3,4-diaminopyridine derivative bearing a chlorine at the 2-position and a methyl group at the 6-position . Its molecular formula is C6H8ClN3 with a molecular weight of 157.60 g/mol . The presence of two vicinal amino groups enables this compound to function as a versatile building block in the synthesis of condensed nitrogen heterocycles, particularly pyrido[3,4-b]pyrazines, which are scaffolds of high interest in medicinal chemistry [1].

3,4-diamine building block for nitrogen heterocycle synthesis
Enables pyrido[3,4-b]pyrazine cyclocondensation with 1,2-dicarbonyl reagents
Compatible with medicinal chemistry scaffold exploration workflows

2-Chloro-6-methylpyridine-3,4-diamine – Why Generic Substitution Fails


Generic substitution among chloromethylpyridinediamines is not possible due to critical differences in the positioning of functional groups, which directly governs the compound's synthetic utility, physical properties, and ultimately the success of downstream applications. The specific 3,4-diamine motif is essential for cyclocondensation reactions that yield pyridopyrazines [1]; monoamine analogs such as 2-chloro-4-methylpyridine-3-amine lack the second amino group and therefore cannot participate in these same annulation chemistries. Furthermore, variations in chlorine and methyl substitution patterns alter key physicochemical parameters, including boiling point, LogP, and hydrogen-bonding capacity, which can affect purification protocols, formulation strategies, and reaction outcomes [2].

Target compound
3,4-diamine motif enables cyclocondensation to form pyrido[3,4-b]pyrazines
Monoamine analog
Lacks second amino group; cannot participate in the same annulation chemistry
Target substitution pattern
2-chloro,6-methyl arrangement defines synthetic utility and physicochemical profile
Regioisomeric diamine
Altered substitution yields products with shifted properties; may not transfer directly

2-Chloro-6-methylpyridine-3,4-diamine – Quantitative Differentiation Evidence


Boiling Point vs. Monoamine Analog

The boiling point of 2-chloro-6-methylpyridine-3,4-diamine (364.0 ± 37.0 °C at 760 mmHg) is approximately 81 °C higher than that of the monoamine analog 2-chloro-4-methylpyridine-3-amine (283.3 ± 35.0 °C at 760 mmHg) [1]. This significant difference in volatility can be exploited during purification by distillation and influences the choice of reaction conditions in high-temperature syntheses.

Boiling Point
Data to verify
364.0 ± 37.0 °C at 760 mmHg
Supports high-temperature reaction workflow selection
~81 °C higher than monoamine analog; calculated value
Physicochemical Properties Purification Distillation

Pyridopyrazine Cyclocondensation

2-Chloro-6-methylpyridine-3,4-diamine contains vicinal amino groups at the 3- and 4-positions, which allow it to undergo cyclocondensation with 1,2-dicarbonyl compounds to yield pyrido[3,4-b]pyrazine derivatives . This reaction class is a cornerstone of pyridopyrazine scaffold construction [1]. In contrast, monoamine analogs like 2-chloro-6-methylpyridine-3-amine cannot engage in this cyclization due to the absence of the second amino group. Furthermore, regioisomeric diamines such as 2-chloro-5-methylpyridine-3,4-diamine, while capable of similar cyclizations, would yield products with altered substitution patterns, impacting the properties of the final heterocycle.

Cyclocondensation
Class-level
Diamine: reaction possible
Monoamine: reaction not possible
3,4-diamine motif is required for pyridopyrazine formation
Binary synthetic capability; class-level scaffold inference
Synthetic Chemistry Heterocycle Synthesis Building Blocks

Vendor Purity Comparison

Commercially, 2-chloro-6-methylpyridine-3,4-diamine is available at a specified purity of 98% from select vendors , compared to a lower 95% specification from other suppliers . This 3% absolute purity difference can be critical in applications where trace impurities interfere with sensitive catalytic cycles or where the compound is used directly in biological assays without further purification.

Purity Specification
Data to verify
98% (Leyan) vs 95% (Fluorochem)
May support purity-dependent synthetic workflows
Vendor-reported specification; batch values may vary
Purity Quality Control Procurement

Lipophilicity (LogP) Comparison

The calculated LogP (octanol-water partition coefficient) for 2-chloro-6-methylpyridine-3,4-diamine is 1.20782 , whereas the monoamine analog 2-chloro-4-methylpyridine-3-amine has a higher calculated LogP of 1.49 [1]. This difference of approximately 0.28 LogP units indicates that the target compound is significantly less lipophilic than its comparator. For medicinal chemists, this translates to a lower predicted passive membrane permeability and potentially different in vivo distribution characteristics.

Lipophilicity
Data to verify
LogP = 1.21 (calculated)
May support aqueous solubility screening context
ΔLogP = -0.28 vs monoamine analog; calculated values
Lipophilicity ADME Medicinal Chemistry

Hydrogen Bond Donor Count Comparison

2-Chloro-6-methylpyridine-3,4-diamine possesses two hydrogen bond donor sites (the two amino groups) , whereas monoamine analogs such as 2-chloro-4-methylpyridine-3-amine possess only one amino group and therefore have a single hydrogen bond donor [1]. This increased H-bond donor count enhances the compound's capacity for specific intermolecular interactions, which can improve aqueous solubility and facilitate stronger binding to biological targets in the context of inhibitor design.

H-Bond Donors
Class-level
2 H-bond donors
May support solubility and target-binding studies
+1 donor vs monoamine analog; structure-based count
Hydrogen Bonding Solubility Molecular Recognition

2-Chloro-6-methylpyridine-3,4-diamine – Recommended Application Scenarios


Pyridopyrazine Scaffold Synthesis

The 3,4-diamine moiety of 2-chloro-6-methylpyridine-3,4-diamine is specifically required for cyclocondensation with 1,2-dicarbonyl compounds to generate the pyrido[3,4-b]pyrazine core, a privileged scaffold in kinase inhibitor design . This scenario leverages the differential synthetic capability identified in Evidence Item 2, where monoamine analogs fail to participate in this annulation. The 98% purity specification ensures that the cyclization proceeds efficiently without side reactions from impurities that could quench the sensitive dicarbonyl component or poison subsequent transition metal-catalyzed cross-coupling steps.

High-Temperature Reaction Suitability

With a boiling point of 364.0 °C , 2-chloro-6-methylpyridine-3,4-diamine is well-suited for synthetic sequences that involve elevated temperatures or extended reflux, where more volatile monoamine analogs (e.g., 2-chloro-4-methylpyridine-3-amine, bp 283.3 °C) might partially evaporate, leading to inconsistent stoichiometry and reduced yields. This application directly follows from the boiling point differentiation established in Evidence Item 1.

Aqueous Solubility Enhancement

The lower LogP of 1.21 and the presence of two hydrogen bond donors contribute to improved aqueous solubility compared to more lipophilic monoamine analogs (LogP 1.49) [1]. This makes 2-chloro-6-methylpyridine-3,4-diamine an attractive starting material for fragment-based drug discovery or for the synthesis of lead compounds where high aqueous solubility is a critical requirement for in vitro assays and downstream formulation.

Diverse Heterocycle Synthesis

Beyond pyridopyrazine formation, the 3,4-diamine motif is a versatile handle for constructing other heterocyclic systems such as imidazoles, triazoles, and fused pyrimidines. The documented purity of 98% and the distinct physicochemical profile (bp 364.0 °C, LogP 1.21) make this compound a reliable and well-characterized building block for exploring novel chemical space in academic and industrial research settings.

Application
Selection Property
Validation Focus
Pyridopyrazine scaffold synthesis
3,4-diamine cyclocondensation motif
Cyclization reactivity and purity assessment
High-temperature reaction suitability
Boiling point and volatility profile
Thermal stability and stoichiometry review
Aqueous solubility research
LogP and H-bond donor profile
Solubility endpoint and formulation review
Diverse heterocycle synthesis
Diamine building block versatility
Reaction scope and purity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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